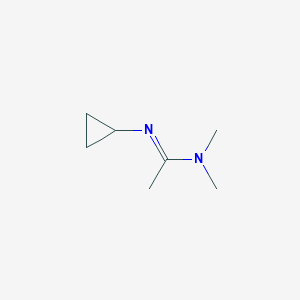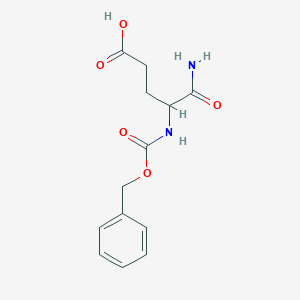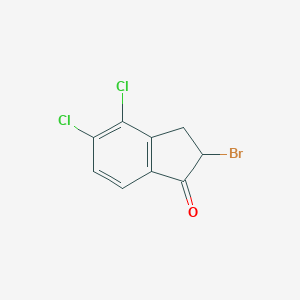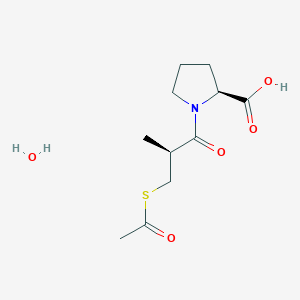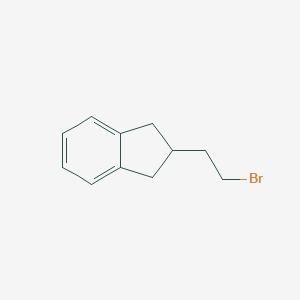
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a molecular formula of C11H13Br. This compound is widely used in scientific research, especially in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- is not yet fully understood. However, it is believed that this compound exerts its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It is also believed to have anticancer properties by inhibiting the growth of cancer cells.
Biochemical And Physiological Effects
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- is its high purity and stability. This makes it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are many possible future directions for the research on 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro-. One area of interest is the development of new antimicrobial and antifungal agents based on this compound. Another area of interest is the investigation of its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable tool for investigating the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the potential of this compound and its possible applications in medicine.
Synthesis Methods
The synthesis of 1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- can be achieved through various methods. One of the most common methods is the reaction of 2-bromoethanol with 1H-indene in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields a high purity product.
Scientific Research Applications
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- has been extensively used in scientific research due to its unique properties. It has been found to possess potent antimicrobial and antifungal activities. This compound has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
159011-42-4 |
|---|---|
Product Name |
1H-Indene, 2-(2-bromoethyl)-2,3-dihydro- |
Molecular Formula |
C11H13Br |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |
InChI Key |
OIPRQXFOJMFNIB-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)CCBr |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCBr |
synonyms |
1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
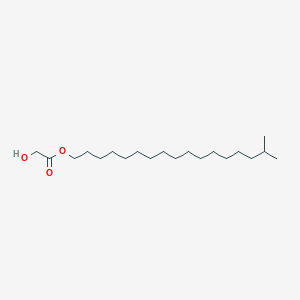
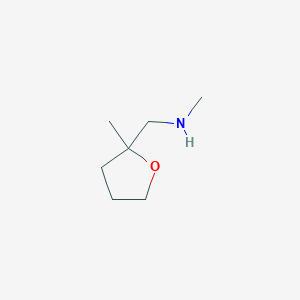
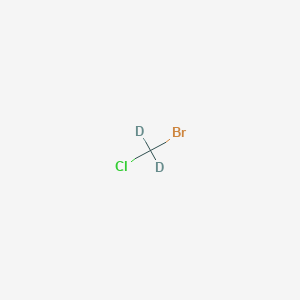
![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
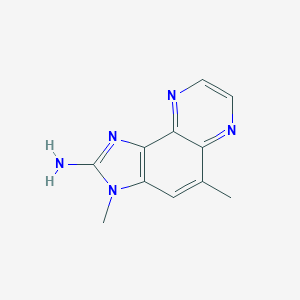
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
